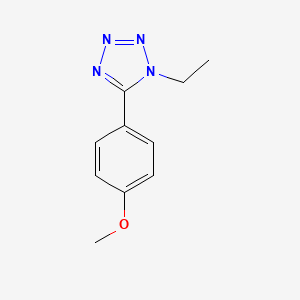
1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole” belongs to the class of organic compounds known as tetrazoles. Tetrazoles are compounds containing a ring of four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
Tetrazoles have a five-membered ring with four nitrogen atoms and one carbon atom. The presence of the ethyl group and the methoxyphenyl group would add complexity to the molecule’s structure .Chemical Reactions Analysis
Tetrazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the carbon atom of the tetrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its precise molecular structure. These could include its molecular weight, boiling point, melting point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Environmental Concerns and Toxicological Effects
The environmental impact and toxicological effects of various compounds, including flame retardants and endocrine-disrupting chemicals, have been a significant area of scientific research. Studies such as those by Vuong et al. (2020) have explored the epidemiological literature on flame retardants like polybrominated biphenyls (PBBs) and their neurodevelopmental impacts. These studies highlight concerns over environmental pollutants' potential health effects, providing a context in which the environmental behavior and safety of chemicals like 1-Ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole could be considered (Vuong et al., 2020).
Polymer and Materials Science
In materials science, compounds with specific structural features are often utilized in the synthesis of polymers and as modifiers to alter material properties. For example, research on poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives has explored their thermoelectric properties, indicating a rich field of study in conducting polymers and their applications in energy conversion (Yue & Xu, 2012; Zhu et al., 2017). These studies suggest potential areas where a compound like 1-Ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole could find application, especially in the development of new materials with unique electrical or thermal properties (Yue & Xu, 2012); (Zhu et al., 2017).
Synthetic Chemistry and Antioxidant Properties
The field of synthetic chemistry often investigates the synthesis of novel compounds and their potential applications, including their antioxidant properties. Studies on the synthesis of isoxazolone derivatives and their evaluation as antioxidants represent a specific interest in creating compounds with beneficial biological activities. The methodology and outcomes of such research could provide a template for studying 1-Ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole's synthetic pathways and potential antioxidant activity (Laroum et al., 2019) (Laroum et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-5-(4-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-3-14-10(11-12-13-14)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUUPZJPKYEJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2884953.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B2884955.png)

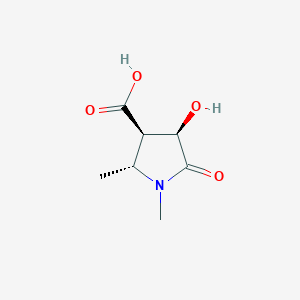
![5-Bromo-2-[1-(cyclopropylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2884960.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884961.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2884964.png)

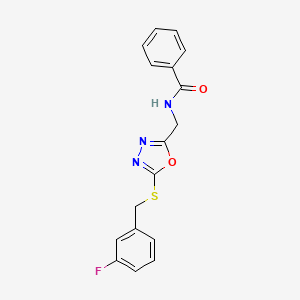
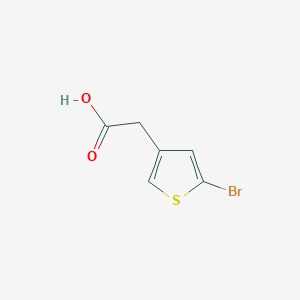

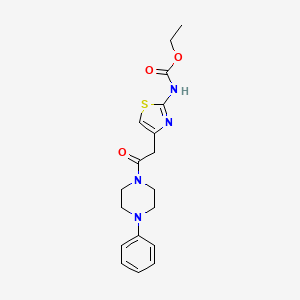
![6-Chloro-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2884972.png)
![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)